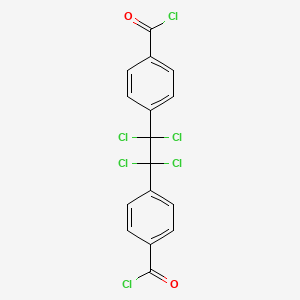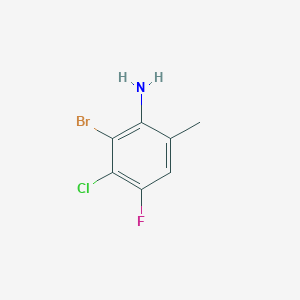
3,4-Bis(trifluoromethyl)cyclohexanol, 94%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Bis(trifluoromethyl)cyclohexanol, 94% (3,4-BTMCH) is an organic compound with a wide range of applications in chemical synthesis, scientific research, and industrial processes. It is a colorless liquid with a strong odor and a melting point of -30°C. 3,4-BTMCH is an important intermediate in the synthesis of many organic compounds and has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic materials. In addition, it has been used in the synthesis of other fluorinated compounds, such as perfluoropolyethers and polyfluoroalkyl compounds.
Wirkmechanismus
The mechanism of action of 3,4-Bis(trifluoromethyl)cyclohexanol, 94% is not well understood. However, it is believed to act as a nucleophile in the reaction of 3-TFM-2-CYH and bromine, resulting in the formation of 3,4-Bis(trifluoromethyl)cyclohexanol, 94%. It is also believed to act as an electron-donating group, which helps to stabilize the reaction intermediates and promote the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,4-Bis(trifluoromethyl)cyclohexanol, 94% are not well understood. However, it is believed to have a low toxicity, with no known adverse effects reported in humans or animals. In addition, it is not known to be mutagenic, teratogenic, or carcinogenic.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3,4-Bis(trifluoromethyl)cyclohexanol, 94% in laboratory experiments include its low cost, easy availability, and its ability to be used as a reagent in the synthesis of various organic compounds. Additionally, it is a colorless liquid with a strong odor, making it easy to identify and handle in the laboratory. The main limitation of using 3,4-Bis(trifluoromethyl)cyclohexanol, 94% in laboratory experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
The future directions for 3,4-Bis(trifluoromethyl)cyclohexanol, 94% research include further investigation into its biochemical and physiological effects, as well as its potential applications in the synthesis of other organic compounds and materials. Additionally, further research into its mechanism of action and its ability to act as a nucleophile could lead to the development of novel synthetic routes for the synthesis of various organic compounds. Additionally, further research into its solubility in water could lead to the development of novel methods for the synthesis of various aqueous solutions. Finally, further research into its use as a solvent in the synthesis of various polymers and nanomaterials could lead to the development of novel materials with unique properties.
Synthesemethoden
3,4-Bis(trifluoromethyl)cyclohexanol, 94% is typically synthesized via the reaction of 3-trifluoromethyl-2-cyclohexen-1-one (3-TFM-2-CYH) and bromine in aqueous solution. This reaction results in the formation of 3,4-bis(trifluoromethyl)cyclohexanol, 94% (3,4-Bis(trifluoromethyl)cyclohexanol, 94%). The reaction is typically carried out at room temperature, and the reaction time can be adjusted to increase the yield of the product.
Wissenschaftliche Forschungsanwendungen
3,4-Bis(trifluoromethyl)cyclohexanol, 94% has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, such as perfluoropolyethers and polyfluoroalkyl compounds. In addition, it has been used as a reagent in the synthesis of various pharmaceuticals and agrochemicals. It has also been used as a solvent in the synthesis of various polymers and nanomaterials.
Eigenschaften
IUPAC Name |
3,4-bis(trifluoromethyl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F6O/c9-7(10,11)5-2-1-4(15)3-6(5)8(12,13)14/h4-6,15H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOPOPSHENXMLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CC1O)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Bis(trifluoromethyl)cyclohexanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2-Bis[4-nitro-2-(trifluoromethyl)phenyl]ethane](/img/structure/B6312636.png)
![Methyl 2-[3,5-bis(trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylate](/img/structure/B6312644.png)


![2-[3-(Trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312686.png)
![1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]-4,6-bis(trifluoromethyl)benzene](/img/structure/B6312692.png)

![N,N-Dibenzyl-octahydro-3a,6a-bis(trifluoromethyl)-pyrrolo[3,4-c]pyrrole](/img/structure/B6312701.png)

![Tris-[(hexyloxy)methyl]amine](/img/structure/B6312704.png)


![N-[2-Methyl-5-(trifluoromethoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B6312728.png)
